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Compound of Interest

tert-butyl N-[3-

Compound Name: (aminomethyl)cyclohexyllcarbamat
e

CAS No.: 347186-61-2

Cat. No.: B3261727

Get Quote

Part 1: Executive Summary & Molecular Identity

The chemical formula C12H24N202 represents a specific class of dialkyl amides and nylon

oligomers with a molecular weight of 228.33 g/mol . In drug development and materials
science, this formula does not refer to a single ubiquitous compound but rather a "chemical
space" occupied by several critical isomers used as hydrophobic linkers, supramolecular
building blocks, and polymer models.

This guide distinguishes between the three primary isomers of interest:

¢ 1,12-Dodecanediamide: A linear, aliphatic diamide used as a polymer precursor and slip
agent.

¢ N,N'-Di-tert-butylsuccinamide: A sterically hindered diamide used in supramolecular
chemistry and crystal engineering.
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» N,N'-Hexamethylenebis(propionamide): A model compound for studying hydrogen bonding in

Nylon 6,6.

Stoichiometric Data

Property Value Precision
Molecular Formula C12H24N202 Exact
Molecular Weight 228.33 g/mol Average
Monoisotopic Mass 228.1838 Da High Res (MS)

Elemental Composition

C (63.13%), H (10.59%), N
(12.27%), O (14.01%)

Theoretical

Degree of Unsaturation

2

(2 Carbonyls)

Part 2: Structural Isomerism & Logic

In drug design, the specific connectivity of C12H24N20:2 dictates its function—whether as a

flexible linker or a rigid scaffold.
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Feature

1,12-
Dodecanediamide

N,N'-Di-tert-
butylsuccinamide

Nylon 6,6 Model
(Bis-propionamide)

Structure Type

Linear, Terminal

Amides

Branched, Internal

Amides

Linear, Internal

Amides

C6 (Hexamethylene)

Backbone C10 Alkyl Chain C2 (Succinyl) Core
Core
) ) High (Tert-butyl )
Steric Bulk Low (Flexible) Medium
groups)
LogP (Est.) ~1.5-2.0 ~2.5 (More lipophilic) ~1.2
] Polymer Intermediate,  Crystal Engineering, H-Bonding Studies,
Primary Use ) . .
Slip Agent Ligand Thermodynamics
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Structural Visualization (Graphviz)

The following diagram illustrates the connectivity differences between the linear industrial
precursor and the branched supramolecular motif.
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Caption: Structural divergence of C12H24N202 isomers. The linear form maximizes flexibility,
while the tert-butyl variant maximizes steric hindrance.

Part 3: Physical Properties & Experimental Data
1,12-Dodecanediamide

This molecule is the diamide of 1,12-dodecanedioic acid. It is characterized by high thermal
stability due to strong intermolecular hydrogen bonding (N-H---O=C).

o Physical State: White crystalline solid / powder.[1]

e Melting Point:185-190 °C (Estimated based on homologous series; C10 diamide melts
~180°C).
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» Solubility:
o Water: Insoluble (< 0.1 mg/mL).
o DMSO/DMF: Soluble (Heating often required).
o Ethanol: Sparingly soluble.

e Reactivity: Stable to oxidation; hydrolyzes in strong acid/base (6M HCI, reflux) to regenerate
1,12-dodecanedioic acid.

N,N'-Hexamethylenebis(propionamide)

Used extensively as a model for Nylon 6,6 to study the enthalpy of fusion and hydrogen bond
density without the entropic complications of a polymer chain.

e Melting Point:150-155 °C.

» Enthalpy of Fusion: ~45 kJ/mol (High due to H-bonding network).

e Density: ~1.08 g/cm3.

Part 4: Synthesis & Experimental Protocols

Protocol: Synthesis of 1,12-Dodecanediamide

Objective: Convert 1,12-dodecanedioic acid to its diamide for use as a hydrophobic linker.
Reagents:

e 1,12-Dodecanedioic acid (1.0 eq)

e Thionyl chloride (SOCI2) (2.5 eq) or Oxalyl chloride

o Ammonium hydroxide (NH4OH, 28%) (Excess)

e Dichloromethane (DCM) (Solvent)

Workflow:
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 Activation: Suspend 1,12-dodecanedioic acid in anhydrous DCM. Add SOCI2 dropwise with
catalytic DMF. Reflux for 2 hours until gas evolution (HCI/SOz) ceases.

o Mechanism: Conversion of carboxylic acid to acid chloride (R-COOH - R-COCI).
« |solation: Remove excess SOCI2 and solvent under reduced pressure (Rotavap).

o Amidation: Dissolve the crude acid chloride in dry THF or DCM. Add slowly to a stirred, ice-
cold solution of concentrated NH4OH (or bubble NHs gas).

o Exothermic Reaction: Maintain temp < 10°C to prevent side reactions.

« Purification: The diamide will precipitate as a white solid. Filter, wash with water (to remove
NHa4Cl), and recrystallize from hot Ethanol or DMF/Water.

» Validation: Check MP (Target: >180°C) and IR (Amide I/ll bands at 1650/1540 cm™1).

Protocol: Lipophilicity Assessment (LogP)

Objective: Determine the partition coefficient for drug development applications (e.g., using the
C12 chain as a lipid anchor).

e Preparation: Dissolve 1 mg of C12H24N20:2 in 1 mL Octanol (pre-saturated with water).

o Partitioning: Add 1 mL Water (pre-saturated with octanol). Vortex for 30 mins. Centrifuge to
separate phases.

e Quantification: Analyze both phases via HPLC-UV (210 nm).

e Calculation:

o Note: Due to low water solubility, the aqueous concentration may be below LOD. In this
case, use HPLC Retention Time on a C18 column calibrated with standards (OECD 117
method).

Part 5: Applications in Drug Development[9]
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Hydrophobic Linkers (PROTACs & Haptens)

The C12 chain (dodecyl) within these isomers provides a specific spatial separation (~15-18 A)
and lipophilicity profile.

e Hapten Design: As seen in immunochemistry, "Bis-succinyl-4,9-dioxa-1,12-
dodecanediamide" (a related analog) is used to space antigens away from carrier proteins to
prevent steric interference during antibody binding.

o PROTACS: Long alkyl linkers modulate the cell permeability and E3 ligase positioning.

Permeation Enhancers

N,N'-Di-tert-butylsuccinamide and similar lipophilic diamides can act as penetration enhancers
in transdermal formulations by disrupting the lipid packing of the stratum corneum, although
they are less common than Azone.

Part 6: References

o PubChem.N-(6-aminohexyl)-6-oxohexanamide (C12H24N202) Compound Summary.
National Library of Medicine. Available at: [Link]

e NIST Chemistry WebBook.1,12-Dodecanediamine & Derivatives. National Institute of
Standards and Technology. Available at: [Link]

o European Patent Office.Fluorine-containing alpha,omega-bifunctional compounds (Synthesis
of 1,12-dodecanediamide). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1,12-Dodecanediol, 99% 100 g | Request for Quote | Thermo Scientific Chemicals |
thermofisher.com [thermofisher.com]
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 To cite this document: BenchChem. [Technical Whitepaper: C12H24N202 — Molecular
Architecture & Physicochemical Profiling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3261727/docs#technical-whitepaper-c-h-n-o-
molecular-architecture-physicochemical-profiling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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